Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of dichloro and methoxy substituents on the phenyl rings, as well as a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the 3,4-dichloro-2-methoxyphenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further reacted with ethyl 3-(4-methoxyphenyl)propanoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The dichloro and methoxy substituents may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(3,4-dichlorophenyl)sulfonyl]amino}-3-phenylpropanoate
- Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
- Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(3,4-dimethoxyphenyl)propanoate
Uniqueness
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the specific combination of dichloro and methoxy substituents on the phenyl rings, as well as the presence of the sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The ethyl ester group contributes to lipophilicity, enhancing membrane permeability.
- Aromatic Substituents : The presence of dichloro and methoxy groups on the phenyl rings may influence biological activity through interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antiproliferative Effects : Research indicates that the compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the modulation of apoptotic pathways .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in activated vascular smooth muscle cells (SMCs) . This suggests a potential role in treating conditions characterized by inflammation.
- Vascular Smooth Muscle Cell Modulation : In vivo studies have shown that treatment with this compound can reduce neointima formation in models of vascular injury, indicating its potential use in preventing restenosis after angioplasty .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound inhibits MMP-2 and MMP-9, which are crucial in extracellular matrix remodeling, thereby influencing vascular remodeling processes .
- Cyclooxygenase Inhibition : By suppressing COX-2 expression, the compound may reduce prostaglandin synthesis, contributing to its anti-inflammatory effects .
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antiproliferative | Induces apoptosis in breast cancer cells | |
Anti-inflammatory | Inhibits COX-2 expression | |
Vascular remodeling | Reduces neointima formation |
Case Study: Effects on Vascular Injury
In a study involving balloon-injured Sprague-Dawley rats, treatment with this compound resulted in:
- A significant reduction in neointimal hyperplasia.
- Decreased activation of SMCs as evidenced by lower levels of proliferative markers.
These findings suggest that the compound could be a promising therapeutic agent for conditions like atherosclerosis and restenosis following vascular interventions .
Properties
Molecular Formula |
C19H21Cl2NO6S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H21Cl2NO6S/c1-4-28-17(23)11-15(12-5-7-13(26-2)8-6-12)22-29(24,25)16-10-9-14(20)18(21)19(16)27-3/h5-10,15,22H,4,11H2,1-3H3 |
InChI Key |
BHHREFFGHRFMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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